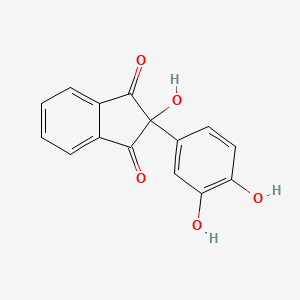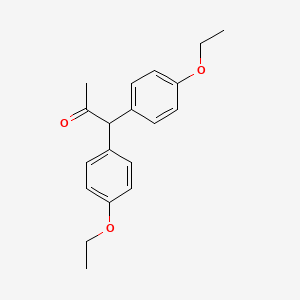
1,1-Bis(4-ethoxyphenyl)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-ethoxyphenyl)-2-propanone is an organic compound characterized by the presence of two ethoxyphenyl groups attached to a central propanone structure
Preparation Methods
The synthesis of 1,1-Bis(4-ethoxyphenyl)-2-propanone typically involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1,1-Bis(4-ethoxyphenyl)-2-propanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(4-ethoxyphenyl)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-Bis(4-ethoxyphenyl)-2-propanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
1,1-Bis(4-ethoxyphenyl)-2-propanone can be compared with similar compounds such as:
1,1-Bis(4-methoxyphenyl)-2-propanone: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Bis(4-hydroxyphenyl)-2-propanone: Hydroxy groups replace the ethoxy groups, leading to different chemical properties.
1,1-Bis(4-chlorophenyl)-2-propanone: Chlorine atoms replace the ethoxy groups, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
77083-95-5 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1-bis(4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C19H22O3/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-13,19H,4-5H2,1-3H3 |
InChI Key |
OHQVZOKGYZHABU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
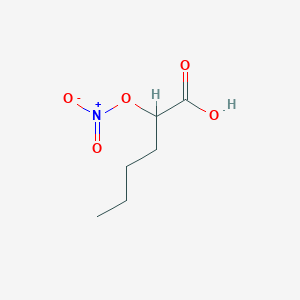

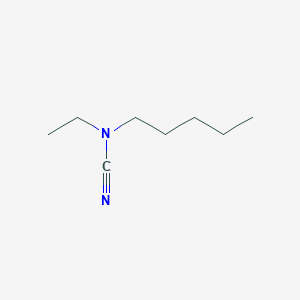

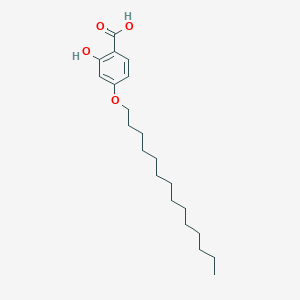
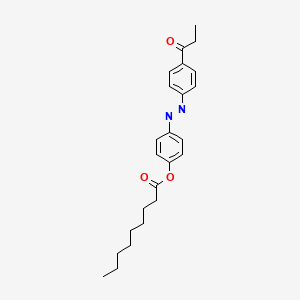
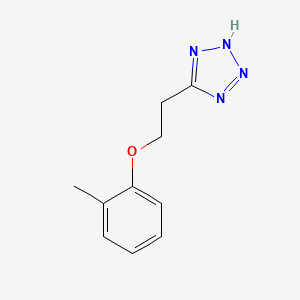
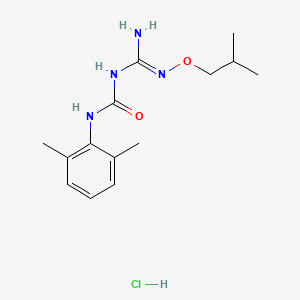
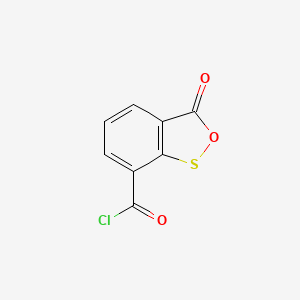

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)

